1-methyl-2-oxo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide
説明
特性
IUPAC Name |
1-methyl-2-oxo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-24-10-4-6-16(20(24)27)19(26)21-15-8-11-25(12-9-15)18-13-14-5-2-3-7-17(14)22-23-18/h4,6,10,13,15H,2-3,5,7-9,11-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKALYFDSDPFQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-methyl-2-oxo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide is a derivative of dihydropyridine known for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Dihydropyridine Core : The initial step usually includes the condensation of appropriate precursors to form the dihydropyridine structure.
- Introduction of Functional Groups : Subsequent reactions introduce the tetrahydrocinnolin moiety and the carboxamide group.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activities. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines, including human colon cancer (HT29) and prostate cancer (DU145). The MTT assay indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established anticancer drugs .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Key Enzymes : Molecular docking studies suggest that it interacts with targets such as EGFR tyrosine kinase, which is crucial for cancer cell growth and proliferation .
Case Studies
Several case studies highlight the biological activity of related compounds:
Pharmacological Profile
The pharmacological profile of 1-methyl-2-oxo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide suggests multiple mechanisms of action:
- Antioxidant Activity : Exhibits scavenging properties against free radicals.
- Antimicrobial Activity : Demonstrated effectiveness against specific bacterial strains in vitro.
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
Pharmacokinetic and Pharmacodynamic Insights
- Target Compound vs.
- Target Compound vs. Compound : The absence of nitro groups in the target compound suggests superior metabolic stability compared to ’s nitro-substituted analog, which is prone to reduction or glutathione conjugation .
- Target Compound vs. Compound: While both compounds include a piperidinecarboxamide linker, the pyrido-pyrrolo-pyrimidine core in introduces steric hindrance, likely reducing membrane permeability compared to the target’s dihydropyridinone scaffold .
Q & A
(Basic)
Q: What are the key synthetic steps and optimization strategies for synthesizing this compound? A: The synthesis involves multi-step reactions, including:
Core dihydropyridine formation : Cyclocondensation of β-keto esters with amines under Lewis acid catalysis (e.g., ZnCl₂) .
Piperidine-tetrahydrocinnoline coupling : Nucleophilic substitution or Buchwald-Hartwig amination, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) .
Carboxamide linkage : Activation of the carboxylic acid group using EDC/HOBt, followed by coupling with the piperidine-tetrahydrocinnoline intermediate .
Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and catalyst screening (e.g., Pd(OAc)₂ for cross-coupling) . Purification via column chromatography (silica gel, 5–10% MeOH/CH₂Cl₂) ensures >95% purity .
(Advanced)
Q: How can contradictory bioactivity results between batches be resolved? A: Contradictions often arise from:
Impurity profiles : Use HPLC-MS to identify byproducts (e.g., incomplete coupling intermediates) and optimize purification .
Stereochemical variations : Perform chiral HPLC or X-ray crystallography to confirm stereochemistry .
Batch-specific assays : Validate bioactivity with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Solvent residues : Quantify residual solvents (GC-MS) that may interfere with biological assays .
(Basic)
Q: What spectroscopic techniques confirm the compound’s structure? A:
¹H/¹³C NMR : Verify dihydropyridine ring protons (δ 5.8–6.2 ppm) and carboxamide carbonyl (δ 165–170 ppm) .
IR Spectroscopy : Confirm C=O stretches (1640–1680 cm⁻¹) and N-H bonds (3300–3500 cm⁻¹) .
High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
X-ray crystallography (if available): Resolve bond angles and spatial arrangement of the tetrahydrocinnolinyl group .
(Advanced)
Q: How to address low solubility of intermediates during synthesis? A:
Solvent optimization : Use polar aprotic solvents (e.g., DMSO or DMF) for charged intermediates .
Temperature modulation : Increase reaction temperature (80–100°C) to enhance solubility .
Co-solvent systems : Add 10–20% ethanol or PEG-400 to aqueous phases .
Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions .
(Basic)
Q: How to design initial pharmacological assays for this compound? A:
Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., dihydropyridine calcium channel modulators) .
In vitro assays :
- Enzyme inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
- Cellular uptake : Use LC-MS to quantify intracellular concentrations in HEK293 or HepG2 cells .
Controls : Include positive controls (e.g., nifedipine for calcium channels) and vehicle-only baselines .
(Advanced)
Q: How to resolve discrepancies between computational and experimental binding affinities? A:
Force field validation : Recalculate docking scores using CHARMM or AMBER with explicit solvent models .
Conformational sampling : Perform molecular dynamics simulations (100 ns) to assess protein-ligand flexibility .
Experimental validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding thermodynamics .
Protonation states : Adjust ligand ionization states (e.g., carboxamide tautomerism) in docking simulations .
(Basic)
Q: What purification methods ensure high-purity final product? A:
Column chromatography : Use gradient elution (CH₂Cl₂ to MeOH) on silica gel .
Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for crystal formation .
HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final polishing .
(Advanced)
Q: How to identify degradation products under physiological conditions? A:
Forced degradation studies : Expose the compound to heat (40–60°C), light (UV, 254 nm), and pH extremes (1–13) .
LC-MS/MS analysis : Monitor mass shifts indicative of hydrolysis (e.g., carboxamide cleavage) or oxidation (e.g., tetrahydrocinnoline ring) .
Stability-indicating assays : Develop validated HPLC methods to quantify degradation products (>0.1% threshold) .
(Basic)
Q: How to confirm compound purity before biological testing? A:
Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
HPLC-DAD : Ensure single peak (λ = 254 nm) with >95% area .
Spectral consistency : Match ¹H NMR integrals to expected proton ratios .
(Advanced)
Q: What is the role of the tetrahydrocinnolinyl moiety in target binding? A:
Structure-activity relationship (SAR) : Synthesize analogs lacking the tetrahydrocinnolinyl group and compare bioactivity .
Molecular docking : Identify π-π stacking interactions with aromatic residues (e.g., tyrosine in kinase ATP pockets) .
Alanine scanning mutagenesis : Test binding affinity against mutated targets to pinpoint critical residues .
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